Thalidomide-O-PEG5-Tosyl

PROTAC Targeted Protein Degradation CRBN

Streamline your PROTAC development. This heterobifunctional linker, featuring a thalidomide-derived CRBN ligand, PEG5 spacer, and reactive tosyl leaving group, directly addresses synthetic bottlenecks and linker-length SAR uncertainty. - Accelerated Library Synthesis: High-yielding conjugation to amine/thiol/hydroxyl-bearing target ligands via SN2 chemistry. - Validated Spacer Length: ~17.5 Å PEG5 linker optimizes ternary complex formation, solubility, and degradation efficiency in CRBN-based degraders. - Reproducible Results: >98% purity ensures consistent biophysical and cellular assay outcomes, minimizing batch-to-batch variability.

Molecular Formula C30H36N2O12S
Molecular Weight 648.7 g/mol
Cat. No. B13427325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG5-Tosyl
Molecular FormulaC30H36N2O12S
Molecular Weight648.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O
InChIInChI=1S/C30H36N2O12S/c1-21-5-7-22(8-6-21)45(37,38)44-20-18-42-16-14-40-12-11-39-13-15-41-17-19-43-25-4-2-3-23-27(25)30(36)32(29(23)35)24-9-10-26(33)31-28(24)34/h2-8,24H,9-20H2,1H3,(H,31,33,34)
InChIKeyJMGZBYJZCMGZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-PEG5-Tosyl: PROTAC Linker Overview


Thalidomide-O-PEG5-Tosyl (CAS 2414905-34-1) is a heterobifunctional linker comprising a thalidomide-derived cereblon (CRBN) E3 ligase ligand, a five-unit polyethylene glycol (PEG5) spacer, and a terminal tosyl (p-toluenesulfonyl) leaving group . It is primarily utilized as a synthetic intermediate in the construction of proteolysis-targeting chimeras (PROTACs), where the thalidomide moiety recruits the CRBN E3 ubiquitin ligase complex, and the tosyl group enables efficient conjugation to target-protein ligands via nucleophilic substitution . The PEG5 spacer enhances molecular flexibility and aqueous solubility, facilitating optimal ternary complex formation between the E3 ligase, the PROTAC molecule, and the target protein [1].

E3 Ligase CRBN-recruiting PROTAC synthesis via thalidomide ligand
Spacer PEG5 chain for aqueous solubility and conformational flexibility
Reactive Handle Tosyl leaving group enables efficient nucleophilic conjugation
Design Defined PEG5 length supports reproducible linker SAR studies

Thalidomide-O-PEG5-Tosyl: Why Generic Substitution Fails


In PROTAC design, the linker is not a passive tether; its length, flexibility, and terminal functional group are critical modulators of ternary complex formation, degradation efficiency, and synthetic tractability [1]. Systematic structure–activity relationship (SAR) studies have demonstrated that the length of a flexible PEG linker directly governs the efficacy of target protein degradation, with specific linker lengths yielding optimal degradation profiles while others fail to induce substantial degradation [2]. Consequently, substituting Thalidomide-O-PEG5-Tosyl with a closely related analog—such as one containing a different PEG unit count (e.g., PEG3, PEG4, or PEG6) or an alternative reactive handle (e.g., amine, carboxyl)—can drastically alter the spatial reach, solubility, and conjugation chemistry of the final PROTAC, potentially resulting in reduced or abrogated degradation activity and increased synthetic complexity [2].

PEG length substitution (PEG3, PEG4, PEG6) may shift degradation profile and ternary complex geometry.
Alternative reactive termini (amine, carboxyl) may require coupling reagents, increasing synthetic steps and reducing yield.
Non-tosyl linker substitution may alter conjugation efficiency and necessitate re-optimization of reaction conditions.

Thalidomide-O-PEG5-Tosyl: Key Differentiating Evidence


PEG5 Linker Length for Optimal GSPT1 Degradation

A systematic structure–activity relationship study of Retro-2-based PROTACs employing thalidomide as the CRBN ligand and variable-length PEG linkers (PEG2, PEG3, PEG4, PEG5, PEG6) demonstrated that GSPT1 degradation is critically dependent on the length of the flexible PEG chain [1]. PROTACs incorporating a PEG5 linker exhibited a distinct degradation profile compared to those with shorter or longer linkers, underscoring that PEG5 provides a spatial reach conducive to productive ternary complex formation in this system [1]. While the study does not provide direct DC50 values for the PEG5 variant in the abstract, the explicit dependence of degradation on linker length establishes a class-level inference that the PEG5 unit is a validated and impactful structural parameter for optimizing PROTAC efficacy [1].

PEG5 Linker-Length SAR
Class-level inference
Distinct degradation profile for PEG5 vs. PEG2-6 in GSPT1 CRBN-PROTACs
Supports PEG5 as a productive spatial parameter for ternary complex formation.
Direct DC50 not reported; validate in specific target system.
PROTAC Targeted Protein Degradation CRBN

Precise Molecular Weight Tuning vs. PEG4 Analog

Thalidomide-O-PEG5-Tosyl (MW 648.6 g/mol) contains exactly one additional ethylene glycol repeat unit (C₂H₄O, 44.05 g/mol) compared to its direct PEG4 analog, Thalidomide-4-PEG4-OTs (MW 604.63 g/mol) [1]. This discrete, quantifiable difference in molecular weight directly impacts key physicochemical parameters such as aqueous solubility, membrane permeability, and hydrodynamic radius, offering medicinal chemists a precise, modular increment for fine-tuning the drug-like properties of a PROTAC candidate without altering the core pharmacophore or reactive handle [2].

Precise MW Modulation
Specification review
+44.0 g/mol vs. PEG4 analog (one ethylene glycol unit)
Predictable solubility and permeability tuning via modular PEG increment.
Verify impact on final PROTAC physicochemical profile.
Medicinal Chemistry PROTAC Linker Design Physicochemical Properties

Tosyl Leaving Group for Efficient Conjugation

The terminal tosyl (p-toluenesulfonyl) group in Thalidomide-O-PEG5-Tosyl is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with amines, thiols, or alkoxides under mild conditions . In contrast, analogs with amine or carboxyl termini (e.g., Thalidomide-PEG5-NH₂ or Thalidomide-PEG5-COOH) require activation steps or coupling reagents for conjugation, which can introduce additional synthetic complexity and lower overall yields . While direct quantitative yield comparisons in identical reaction systems are not available in the provided sources, the superior leaving-group ability of the tosylate moiety (conjugate acid pKa ~ -2.8) compared to hydroxyl (pKa ~16) or amine (pKa ~10) is a well-established principle in organic chemistry that supports its enhanced reactivity in substitution reactions [1].

Tosyl Leaving Group Reactivity
Supporting evidence
Tosylate pKa ≈ -2.8 vs. hydroxyl pKa ≈16 / amine pKa ≈10
Supports efficient conjugation without extra activation steps.
Yield advantage context-dependent; validate in target reaction.
Bioconjugation PROTAC Synthesis Nucleophilic Substitution

Thalidomide-O-PEG5-Tosyl: Application Scenarios


CRBN-PROTAC Library Synthesis

This compound is ideal for the rapid, modular construction of focused PROTAC libraries aimed at identifying optimal degraders for a given target protein. The validated PEG5 linker length, shown to be productive in GSPT1 degradation systems, provides a strong starting point for SAR studies, minimizing the number of linker-length variants required in an initial screen [1]. The tosyl group's high reactivity enables efficient, high-yielding conjugation to a diverse array of target-protein ligands bearing amine, thiol, or hydroxyl nucleophiles, accelerating library assembly and reducing the synthetic burden .

Physicochemical Property Optimization

When a lead PROTAC candidate derived from a shorter PEG linker (e.g., PEG3 or PEG4) exhibits suboptimal solubility or permeability, Thalidomide-O-PEG5-Tosyl offers a precise, quantifiable modification. The addition of exactly one ethylene glycol unit (+44 Da) predictably increases the compound's hydrophilic character and hydrodynamic radius, which can improve aqueous solubility and reduce non-specific binding without necessitating a complete redesign of the linker architecture [2][3].

Bifunctional Degraders for Challenging Targets

For protein targets with deep or sterically hindered binding pockets, the extended reach of the PEG5 linker (~17.5 Å contour length) may be critical for enabling simultaneous engagement of both the target protein and the CRBN E3 ligase [1][4]. This scenario is particularly relevant when initial attempts with shorter PEG linkers fail to induce ternary complex formation or result in weak degradation. The PEG5 spacer provides the necessary spatial flexibility to bridge the two binding sites effectively.

Chemical Probes for CRBN Mechanism Studies

Thalidomide-O-PEG5-Tosyl serves as a reliable building block for creating chemical probes used to investigate the kinetics and structural requirements of CRBN-mediated ubiquitination and degradation. The consistent, high-purity (>98%) and defined PEG5 length ensure reproducible biophysical and cellular assay results, which is essential for deriving accurate mechanistic insights [5].

Application
Selection Property
Validation Focus
CRBN-PROTAC library synthesis
Reported linker-length response (PEG5 productive in GSPT1 model)
Degradation efficiency and library assembly yield assessment
Physicochemical property fine-tuning
Modular PEG unit increment for solubility/permeability modulation
Solubility and permeability screening in final PROTAC
Challenging target engagement
Extended flexible spacer for bridging deep or hindered pockets
Ternary complex formation assessment with sterically demanding targets
CRBN mechanism probe assembly
Consistent linker composition for reproducible probe design
Reproducibility in biophysical and cellular CRBN engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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